molecular formula C11H13Cl2N3 B1433488 1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1788801-62-6

1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1433488
CAS No.: 1788801-62-6
M. Wt: 258.14 g/mol
InChI Key: FILMBSOKXXLABE-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C11H13Cl2N3 and its molecular weight is 258.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial and Anticancer Agents

    • A study reported the synthesis of novel pyrazole derivatives with potent antimicrobial and anticancer activities. These compounds include 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, indicating the potential use of such derivatives in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Synthesis of N-fused Heterocycle Products

    • Another research focused on the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method proved useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).
  • Inhibition of Cancer Cell Growth

    • Research on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives found that these compounds could inhibit the growth of A549 lung cancer cells. Specifically, compounds with 4-chlorophenyl group at the pyrazole moiety showed significant inhibitory effects, highlighting the potential of these derivatives in cancer therapy (Zhang et al., 2008).
  • Synthesis under Ultrasound Irradiation

    • A study explored the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, achieving high regioselectivity and significant reduction in reaction times. This method highlights an efficient approach for synthesizing pyrazole derivatives (Machado et al., 2011).
  • Molecular Structure and Antimicrobial Activity

    • The synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized for its molecular structure and antimicrobial activities, emphasizing the pharmacological importance of such compounds (Achutha et al., 2017).

Properties

IUPAC Name

1-(2-chlorophenyl)-5-ethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.ClH/c1-2-10-9(13)7-14-15(10)11-6-4-3-5-8(11)12;/h3-7H,2,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILMBSOKXXLABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 3
1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 5
1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 6
1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.